molecular formula C13H17NO4S B13045035 4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid

4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid

Cat. No.: B13045035
M. Wt: 283.35 g/mol
InChI Key: PCNNEQVQTUYZCK-UHFFFAOYSA-N
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Description

4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but it often requires heating the mixture to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions . The compound’s unique structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid is unique due to its cyclopenta[B]thiophene core, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry for the development of novel therapeutic agents.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydrocyclopenta[b]thiophene-4-carboxylic acid

InChI

InChI=1S/C13H17NO4S/c1-12(2,3)18-11(17)14-13(10(15)16)6-4-9-8(13)5-7-19-9/h5,7H,4,6H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

PCNNEQVQTUYZCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=CS2)C(=O)O

Origin of Product

United States

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